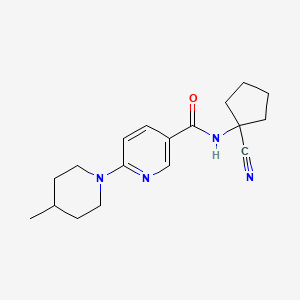
N-(1-Cyanocyclopentyl)-6-(4-methylpiperidin-1-YL)pyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-Cyanocyclopentyl)-6-(4-methylpiperidin-1-YL)pyridine-3-carboxamide, also known as BMS-986166, is a small molecule drug that has been developed by Bristol-Myers Squibb for the treatment of autoimmune diseases such as psoriasis and psoriatic arthritis. It belongs to the class of drugs known as Janus kinase inhibitors (JAK inhibitors), which work by blocking the activity of certain enzymes that are involved in the immune response.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Research has explored the synthesis of related cyano-containing carboxamide compounds through multi-component reactions, highlighting methodologies that could potentially apply to N-(1-Cyanocyclopentyl)-6-(4-methylpiperidin-1-YL)pyridine-3-carboxamide. For example, Jayarajan et al. (2019) detailed the water-mediated synthesis of related compounds, investigating their structural characteristics using various spectroscopic techniques and computational methods. These studies contribute to understanding the chemical properties and potential functional applications of such compounds, including non-linear optical (NLO) properties and molecular docking analyses for anticancer activity (Jayarajan et al., 2019).
Biological Applications
While the direct applications of this compound in biological systems were not identified in the available literature, related compounds have been synthesized for potential antimicrobial applications. Al-Salahi et al. (2010) synthesized chiral macrocyclic and linear pyridine carboxamides demonstrating antimicrobial properties, which suggests the potential for this compound and similar compounds to be explored for similar biological applications (Al-Salahi et al., 2010).
Medicinal Chemistry
Related research efforts have focused on the synthesis of compounds for imaging and therapeutic applications, as seen in the work by Wang et al. (2018), which synthesized a compound for potential PET imaging of neuroinflammation enzymes (Wang et al., 2018). This indicates the relevance of this compound in medicinal chemistry, especially in drug development and diagnostic imaging.
Antimicrobial and Antioxidant Activities
Studies on related pyridine and pyrimidine derivatives have revealed antimicrobial and antioxidant activities, suggesting potential areas of application for this compound. Compounds with similar structures have been explored for their ability to inhibit bacterial growth and oxidative processes, which could be relevant for the development of new pharmaceuticals and protective agents (Bakhite et al., 2004).
Propiedades
IUPAC Name |
N-(1-cyanocyclopentyl)-6-(4-methylpiperidin-1-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O/c1-14-6-10-22(11-7-14)16-5-4-15(12-20-16)17(23)21-18(13-19)8-2-3-9-18/h4-5,12,14H,2-3,6-11H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCSXXLQEYBPQHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC=C(C=C2)C(=O)NC3(CCCC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


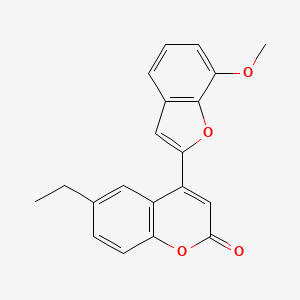
![methyl (2Z)-3-[(3,4-dimethoxyphenyl)amino]-2-(phenylsulfonyl)acrylate](/img/structure/B2556958.png)

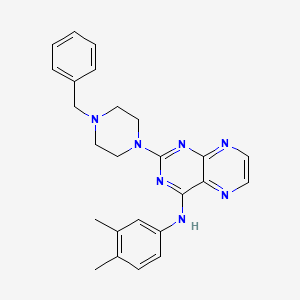

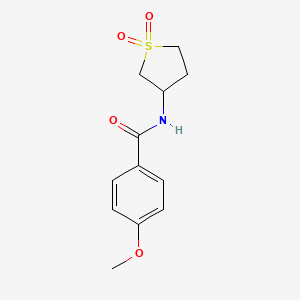
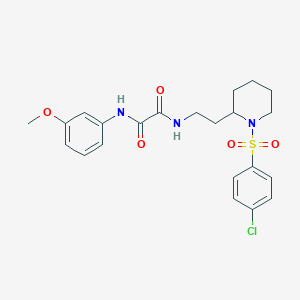

![6-[(tert-Butoxy)carbonyl]-2-oxa-6-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B2556966.png)
![N-[2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-2-(trifluoromethyl)benzamide](/img/structure/B2556968.png)
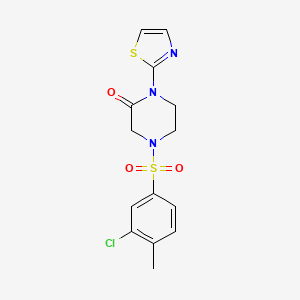
![(E)-4-chloro-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2556971.png)
